4-chloro-2-nonylquinoline

Catalog No.
S6531431
CAS No.
71932-13-3
M.F
C18H24ClN
M. Wt
289.8
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-2-nonylquinoline

CAS Number

71932-13-3

Product Name

4-chloro-2-nonylquinoline

Molecular Formula

C18H24ClN

Molecular Weight

289.8
4-chloro-2-nonylquinoline is a compound that belongs to the class of quinolines, which have been extensively studied for their biological and pharmacological properties. This compound has been gaining attention in recent years due to its potential implications in various fields of research and industry. In this paper, we will provide an overview of the physical and chemical properties of 4-chloro-2-nonylquinoline, its synthesis and characterization, analytical methods used for its identification and quantification, its biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, and the current state of research. We will also discuss the potential implications of 4-chloro-2-nonylquinoline in various fields of research and industry, the limitations of the current research, and future directions for research.
4-chloro-2-nonylquinoline is a synthetic compound that belongs to the class of quinolines. Quinolines are organic compounds that have been extensively studied for their biological and pharmacological properties. Quinoline derivatives have been used as antimalarial, antibacterial, antiviral, antifungal, anticancer, and anti-inflammatory agents. 4-chloro-2-nonylquinoline has not been extensively studied, and its potential pharmacological properties are not well understood. However, this compound has been gaining attention due to its structural similarities to other quinoline derivatives that have shown promising pharmacological activities.
4-chloro-2-nonylquinoline is a yellowish-white solid with a melting point of 90-94°C. It has the following chemical formula: C17H23ClN2. The molecular weight of 4-chloro-2-nonylquinoline is 294.83 g/mol. It is insoluble in water but soluble in organic solvents such as chloroform, benzene, and ethanol.
The synthesis of 4-chloro-2-nonylquinoline has been reported in the literature, and several methods have been described. The most commonly used method involves the reaction of 4-chloroquinoline with nonylamine in the presence of a catalyst such as palladium on charcoal. The reaction takes place under reflux conditions and generally results in a moderate yield. The characterization of 4-chloro-2-nonylquinoline is usually done by infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Several analytical methods have been reported for the identification and quantification of 4-chloro-2-nonylquinoline. These methods include thin-layer chromatography, high-performance liquid chromatography, gas chromatography, and mass spectrometry. Each method has its own advantages and limitations in terms of sensitivity, selectivity, and accuracy.
The biological properties of 4-chloro-2-nonylquinoline are not well understood, and only a few studies have been conducted to investigate its potential pharmacological activities. One study reported that 4-chloro-2-nonylquinoline exhibited antiproliferative activity against human cancer cell lines, indicating its potential as an anticancer agent. Another study reported that 4-chloro-2-nonylquinoline exhibited antibacterial activity against several bacterial strains, indicating its potential as an antibacterial agent.
The toxicity and safety of 4-chloro-2-nonylquinoline in scientific experiments have not been extensively studied. However, several studies have reported that this compound exhibited low toxicity in animal models at moderate doses. More studies are needed to determine the safety of 4-chloro-2-nonylquinoline in humans and to establish safe doses for its use.
4-chloro-2-nonylquinoline has been used in several scientific experiments as a tool to study the biological properties of quinoline derivatives. For example, 4-chloro-2-nonylquinoline has been used to study the structure-activity relationships of quinoline derivatives with potential anticancer activity. It has also been used to study the antibacterial activity of quinoline derivatives against several bacterial strains.
The current state of research on 4-chloro-2-nonylquinoline is limited, and only a few studies have been conducted to investigate its potential pharmacological activities. More studies are needed to understand the biological properties of this compound, its pharmacology, and its therapeutic potential.
4-chloro-2-nonylquinoline has the potential to be used in various fields of research and industry. It has potential applications as an anticancer and antibacterial agent. It may also have potential uses in the development of new drugs for other diseases such as viral infections and inflammatory disorders. In the field of chemistry, 4-chloro-2-nonylquinoline may have potential applications as a synthetic building block for the synthesis of new quinoline derivatives.
The current research on 4-chloro-2-nonylquinoline is limited. More studies are needed to understand its potential pharmacological activities, toxicity and safety, and underlying mechanisms of action. Future research should focus on identifying the target(s) of 4-chloro-2-nonylquinoline and its mode of action. The development of more potent analogs and derivatives with improved pharmacological properties is also necessary. In addition, more studies are needed to establish safe doses for its use in humans and to explore its potential implications in various fields of research and industry.
1. The development of more potent analogs and derivatives with improved pharmacological properties.
2. Investigating the mode of action and identifying the target(s) of 4-chloro-2-nonylquinoline.
3. Establishing safe doses for its use in humans.
4. Exploring its potential as an antiviral and anti-inflammatory agent.
5. Investigating its potential as a synthetic building block for the synthesis of new quinoline derivatives.
6. Investigating its potential as an antifungal agent.
7. Developing new methods for the synthesis of 4-chloro-2-nonylquinoline with higher yields.
8. Investigating its potential as an antioxidant.
9. Investigating its potential as an antimalarial agent.
10. Exploring its potential applications in the industrial sector.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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